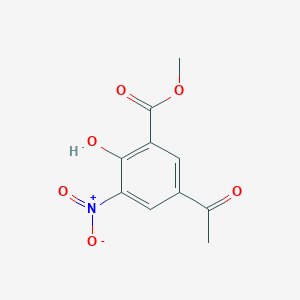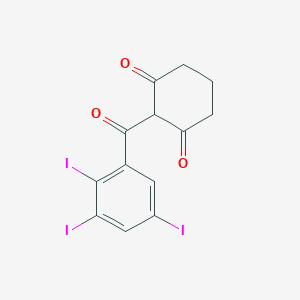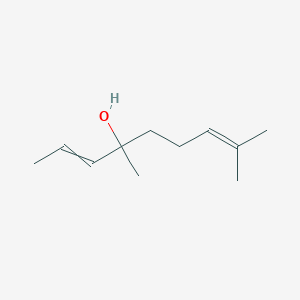![molecular formula C22H25N3O4 B14390189 2-{[5-Oxo-4-(2-phenylhydrazinylidene)octyl]carbamoyl}benzoic acid CAS No. 88661-48-7](/img/structure/B14390189.png)
2-{[5-Oxo-4-(2-phenylhydrazinylidene)octyl]carbamoyl}benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[5-Oxo-4-(2-phenylhydrazinylidene)octyl]carbamoyl}benzoic acid is a complex organic compound that features a benzoic acid core with a hydrazone linkage and a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-Oxo-4-(2-phenylhydrazinylidene)octyl]carbamoyl}benzoic acid typically involves the formation of a hydrazone linkage. This can be achieved by reacting an aldehyde or ketone with phenylhydrazine under acidic or neutral conditions. The reaction proceeds through the formation of a hydrazone intermediate, which is then coupled with a benzoic acid derivative to form the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be necessary to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-{[5-Oxo-4-(2-phenylhydrazinylidene)octyl]carbamoyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage to a hydrazine derivative.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
Wissenschaftliche Forschungsanwendungen
2-{[5-Oxo-4-(2-phenylhydrazinylidene)octyl]carbamoyl}benzoic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals
Wirkmechanismus
The mechanism of action of 2-{[5-Oxo-4-(2-phenylhydrazinylidene)octyl]carbamoyl}benzoic acid involves its interaction with specific molecular targets. The hydrazone linkage allows it to form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the phenyl group can participate in π-π interactions, enhancing its binding affinity to certain proteins and enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid: Similar in structure but with a pyrazoline ring instead of a hydrazone linkage.
1-(4-Carboxyphenyl)-3-methyl-2-pyrazolin-5-one: Another related compound with a pyrazolinone ring.
Uniqueness
2-{[5-Oxo-4-(2-phenylhydrazinylidene)octyl]carbamoyl}benzoic acid is unique due to its specific hydrazone linkage and the presence of a phenyl group, which confer distinct chemical and biological properties. Its ability to form stable complexes with metal ions and participate in various biochemical interactions sets it apart from similar compounds.
Eigenschaften
CAS-Nummer |
88661-48-7 |
|---|---|
Molekularformel |
C22H25N3O4 |
Molekulargewicht |
395.5 g/mol |
IUPAC-Name |
2-[[5-oxo-4-(phenylhydrazinylidene)octyl]carbamoyl]benzoic acid |
InChI |
InChI=1S/C22H25N3O4/c1-2-9-20(26)19(25-24-16-10-4-3-5-11-16)14-8-15-23-21(27)17-12-6-7-13-18(17)22(28)29/h3-7,10-13,24H,2,8-9,14-15H2,1H3,(H,23,27)(H,28,29) |
InChI-Schlüssel |
FVAWNDJTEUZUHK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)C(=NNC1=CC=CC=C1)CCCNC(=O)C2=CC=CC=C2C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-[(But-2-en-1-yl)amino]-1,3-diethylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14390116.png)
![6-(3-Chlorophenyl)[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B14390123.png)
![7-[(4-Methoxyphenyl)tellanyl]hexahydro-1-benzofuran-2(3H)-one](/img/structure/B14390128.png)





![1-[(2-Methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]piperidine](/img/structure/B14390159.png)




